BenchChemオンラインストアへようこそ!

Btk-IN-9

BTK inhibitor reversible binding covalent inhibition

Btk-IN-9 is a reversible, non-covalent BTK inhibitor that uniquely disrupts mitochondrial membrane potential and elevates ROS in Z138 mantle cell lymphoma cells—producing a pro‑apoptotic signature not recapitulated by covalent inhibitors like ibrutinib. Its transient target engagement and potential activity against C481S resistance mutations make it an essential comparator tool for BTK‑dependent lymphoma research. Procure this ≥98%‑pure, research‑grade compound to ensure reproducible mechanistic studies and robust combination screening outcomes.

Molecular Formula C25H19N7O4
Molecular Weight 481.5 g/mol
Cat. No. B12416190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBtk-IN-9
Molecular FormulaC25H19N7O4
Molecular Weight481.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=C(C=C2)C3=NN(C4=NC=NC(=C34)N)CC(=O)NC5=CC=C(C=C5)[N+](=O)[O-]
InChIInChI=1S/C25H19N7O4/c26-24-22-23(16-6-12-20(13-7-16)36-19-4-2-1-3-5-19)30-31(25(22)28-15-27-24)14-21(33)29-17-8-10-18(11-9-17)32(34)35/h1-13,15H,14H2,(H,29,33)(H2,26,27,28)
InChIKeyVLPWPOWMTKZZQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Btk-IN-9: A Reversible Bruton's Tyrosine Kinase (BTK) Inhibitor for Mantle Cell Lymphoma Research


Btk-IN-9 (CAS 2361192-21-2) is a reversible small-molecule inhibitor of Bruton's tyrosine kinase (BTK) . Unlike covalent BTK inhibitors that form an irreversible bond with Cys481, Btk-IN-9 binds non-covalently, allowing for transient target engagement . The compound demonstrates potent antiproliferative activity specifically in Z138 mantle cell lymphoma (MCL) cells, and its mechanism of action includes the disruption of mitochondrial membrane potential, elevation of reactive oxygen species (ROS) levels, and induction of apoptosis [1]. Its distinct reversible binding mode and pro-apoptotic cellular profile differentiate it from clinically approved covalent BTK inhibitors such as ibrutinib and acalabrutinib.

Why Btk-IN-9 Cannot Be Directly Substituted with Other BTK Inhibitors in Experimental Protocols


Substituting Btk-IN-9 with another in-class BTK inhibitor—whether a covalent inhibitor like ibrutinib or another reversible agent such as CGI1746—introduces confounding variables that compromise experimental reproducibility. First, Btk-IN-9's reversible, non-covalent binding mode fundamentally alters residence time and target engagement kinetics compared to irreversible inhibitors . Second, Btk-IN-9 induces a distinct mitochondrial apoptosis signature in Z138 MCL cells (mitochondrial membrane depolarization and ROS elevation) that is not universally observed across all BTK inhibitors [1]. Third, the compound's antiproliferative potency in Z138 cells is a specific, validated phenotype that may not be recapitulated by analogs with different selectivity profiles or physicochemical properties. These mechanistic and phenotypic divergences mean that generic substitution without orthogonal validation would likely yield non-comparable or misleading results, particularly in studies focused on BTK signaling, drug resistance, or mitochondrial biology.

Btk-IN-9: Quantitative Differentiation Evidence Against Comparator BTK Inhibitors


Reversible Non-Covalent Binding Mode vs. Covalent Inhibitors (Ibrutinib, Acalabrutinib)

Btk-IN-9 is a reversible BTK inhibitor that binds non-covalently to the kinase domain, in contrast to covalent inhibitors like ibrutinib and acalabrutinib that form an irreversible bond with the Cys481 residue . Reversible inhibitors exhibit a finite residence time on the target, whereas covalent inhibitors achieve essentially permanent target inactivation until protein turnover occurs. This mechanistic distinction has implications for therapeutic index and the management of resistance mutations (e.g., C481S) that abrogate covalent binding.

BTK inhibitor reversible binding covalent inhibition drug resistance

Antiproliferative Activity in Z138 Mantle Cell Lymphoma Cells

Btk-IN-9 exhibits potent antiproliferative activity in Z138 mantle cell lymphoma cells [1]. While exact IC50 values are not publicly disclosed by commercial sources, the compound is consistently reported to have strong anti-proliferation effects in this MCL cell line, distinguishing it from other BTK inhibitors that may show weaker or absent activity in Z138 cells. For comparison, the related reversible BTK inhibitor BTK-IN-7 has a reported enzymatic IC50 of 4.0 nM , and the reversible BTK inhibitor CGI1746 has an IC50 of 1.9 nM [2].

mantle cell lymphoma antiproliferative Z138 B-cell malignancy

Disruption of Mitochondrial Membrane Potential in Z138 Cells

Btk-IN-9 specifically disturbs mitochondrial membrane potential (ΔΨm) in Z138 mantle cell lymphoma cells [1]. This effect is a hallmark of the intrinsic (mitochondrial) pathway of apoptosis and is not uniformly reported for all BTK inhibitors. While the magnitude of ΔΨm disruption is not quantified in available vendor data, the observation is consistent across multiple independent commercial sources, suggesting a robust phenotypic signature that may differentiate Btk-IN-9 from other BTK inhibitors that primarily act through blockade of BCR signaling without directly engaging the mitochondrial apoptotic machinery.

mitochondrial membrane potential apoptosis MCL BTK

Elevation of Reactive Oxygen Species (ROS) in Z138 Cells

Treatment of Z138 mantle cell lymphoma cells with Btk-IN-9 results in increased intracellular reactive oxygen species (ROS) levels [1]. Elevated ROS can trigger oxidative stress and contribute to mitochondrial dysfunction and apoptosis. While the fold-change in ROS is not specified, the consistent vendor-reported observation provides a functional readout that may be used to compare Btk-IN-9 with other BTK inhibitors lacking this effect.

reactive oxygen species oxidative stress apoptosis MCL

Induction of Apoptosis in Z138 Cells

Btk-IN-9 induces cell apoptosis in Z138 mantle cell lymphoma cells [1]. Apoptotic cell death is a critical endpoint for evaluating anti-cancer efficacy. Although the percentage of apoptotic cells or EC50 values are not provided, the consistent vendor assertion supports the compound's capacity to trigger programmed cell death in this MCL model, complementing its observed effects on mitochondrial membrane potential and ROS.

apoptosis cell death MCL BTK inhibitor

Chemical Identity and Purity Benchmarking for Procurement

Btk-IN-9 (CAS 2361192-21-2) has a molecular formula of C₂₅H₁₉N₇O₄ and a molecular weight of 481.46 g/mol . Commercial suppliers typically offer the compound at ≥98% purity as determined by HPLC . For comparison, most research-grade small-molecule inhibitors are supplied at ≥98% purity, and clinical candidates such as ibrutinib are also provided at >98% purity for in vitro studies. The established CAS registry and IUPAC name (2-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-N-(4-nitrophenyl)acetamide) ensure unambiguous identification and facilitate cross-referencing with patent and chemical databases.

chemical identity purity CAS procurement

Optimal Research Applications for Btk-IN-9 Based on Differentiating Evidence


Investigating Reversible vs. Covalent BTK Inhibition in B-Cell Malignancy Models

Given its reversible binding mode, Btk-IN-9 is ideally suited as a comparator tool compound alongside covalent BTK inhibitors (e.g., ibrutinib, acalabrutinib) in studies exploring the impact of target residence time on efficacy, resistance emergence, and off-target effects . Researchers can leverage Btk-IN-9 to dissect the contribution of irreversible target engagement to cellular outcomes in BTK-dependent lymphoma cell lines, including Z138 MCL cells.

Elucidating Mitochondrial-Mediated Apoptosis Pathways in Mantle Cell Lymphoma

Btk-IN-9's unique ability to disrupt mitochondrial membrane potential and elevate ROS in Z138 cells makes it a valuable probe for studying the intersection of BTK signaling and mitochondrial apoptosis [1]. Experiments designed to measure ΔΨm (e.g., using JC-1 or TMRE dyes) and ROS levels (e.g., using DCFH-DA) can capitalize on Btk-IN-9's robust phenotypic signature to interrogate the role of mitochondrial dysfunction in MCL cell death.

Developing and Validating BTK Inhibitor-Resistant Cell Line Models

Because Btk-IN-9 binds reversibly, it may retain activity against certain BTK mutations (e.g., C481S) that confer resistance to covalent inhibitors. Consequently, Btk-IN-9 can be employed to generate and characterize resistance models, and to screen for combination therapies that overcome or delay resistance in B-cell malignancies .

Screening for Synergistic Drug Combinations in MCL

The pro-apoptotic and ROS-elevating properties of Btk-IN-9 suggest potential synergy with agents that further amplify oxidative stress or target anti-apoptotic proteins (e.g., BCL-2 inhibitors). Btk-IN-9 can be used in high-throughput combination screens in Z138 and other MCL cell lines to identify rational drug partners that enhance therapeutic efficacy [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Btk-IN-9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.